(Triphenylphosphoranylidene)ketene

説明

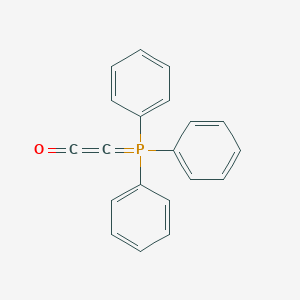

Structure

2D Structure

3D Structure

特性

InChI |

InChI=1S/C20H15OP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNASRBWCHRURHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=C=C=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Triphenylphosphoranylidene Ketene

Deprotonation of Methyl (Triphenylphosphoranylidene)acetate

A principal and widely employed method for the synthesis of (Triphenylphosphoranylidene)ketene involves the deprotonation of methyl (triphenylphosphoranylidene)acetate. chemicalbook.com This stable phosphonium (B103445) ylide is a commercially available solid that serves as a key starting material. chemicalbook.comsigmaaldrich.compharmaffiliates.com The reaction proceeds by eliminating methanol (B129727) from the starting material. orgsyn.org

The choice of base is critical for the successful synthesis of this compound from methyl (triphenylphosphoranylidene)acetate. Strong, non-nucleophilic bases are required to facilitate the deprotonation and subsequent elimination of methanol.

Sodium hexamethyldisilazane (B44280) (NaHMDS) is a particularly effective base for this transformation. orgsyn.org The reaction is typically carried out by heating methyl (triphenylphosphoranylidene)acetate with NaHMDS in a solvent like toluene (B28343). researchgate.net This method is suitable for large-scale preparations. orgsyn.org

Other strong bases have been explored, but with varying degrees of success. For instance, alkyllithium bases such as n-butyllithium (nBuLi) and phenyllithium (B1222949) (PhLi) have been found to give low yields of the desired product. This is due to competing side reactions where the base attacks the phenyl rings of the phosphonium ylide. orgsyn.org While crystalline sodium amide can be used, it necessitates harsh reaction conditions, such as prolonged refluxing in benzene (B151609) or toluene. However, the reactivity of sodium amide can be enhanced by the addition of catalytic amounts of hexamethyldisilazane (HMDS). orgsyn.org

Table 1: Comparison of Bases for Deprotonation

| Base | Conditions | Yield | Remarks |

| NaHMDS | Toluene, ~65-70°C, 24-30h | Good to Excellent | Preferred method for large scale. orgsyn.orgresearchgate.net |

| nBuLi, PhLi | - | Low | Prone to side reactions with phenyl rings. orgsyn.org |

| Sodium Amide | Refluxing benzene or toluene, several days | - | Drastic conditions required. orgsyn.org |

| Sodium Amide / cat. HMDS | - | - | Reacts as readily as preformed NaHMDS. orgsyn.org |

Thermal Cleavage Methods

Thermal cleavage, or pyrolysis, represents an alternative strategy for the generation of this compound. One such method involves the pyrolysis of a disilylated ester ylide. This precursor is obtained from the reaction of [1,1-bis(trimethylsilyl)methylene]triphenylphosphorane with carbon dioxide. Another thermal route starts with the betaine (B1666868) formed from the reaction of carbodiphosphorane (Ph₃P=C=PPh₃) with carbon dioxide. However, these thermal protocols are generally not well-suited for large-scale synthesis. orgsyn.org

Carbon Monoxide Transfer Reactions

A more recent and innovative approach involves the use of carbon monoxide as a C1 building block. nih.gov Transition metal-catalyzed carbene transfer to carbon monoxide is a known method for generating ketenes. nih.gov In a related, metal-free approach, a phosphine (B1218219)/carbon monoxide exchange reaction at a metalated ylide has been shown to produce ketenyl anions. These anions are valuable intermediates that can be used in further synthetic applications. nih.gov This strategy highlights a fundamentally new way to activate carbon monoxide and incorporate it into complex organic molecules. nih.gov

Fundamental Reaction Pathways of Triphenylphosphoranylidene Ketene in Organic Synthesis

Wittig-Type Reactivity and Olefination

The core reactivity of (triphenylphosphoranylidene)ketene involves its function as a Wittig reagent. The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds. iitk.ac.inwikipedia.orglibretexts.org

Formation of α-Phosphoranylidene Esters and Amides

This compound readily reacts with nucleophiles such as alcohols and amines. biosynth.comresearchgate.net This reaction leads to the formation of stable α-phosphoranylidene esters and α-phosphoranylidene amides, respectively. researchgate.net These resulting Wittig reagents are often isolable and can be used in subsequent synthetic steps. researchgate.net The reaction with alcohols and amines proceeds via nucleophilic addition to the ketene (B1206846) carbonyl group.

The versatility of this reagent is highlighted in its ability to react with a wide range of alcohols and amines, providing access to a diverse library of functionalized Wittig reagents. researchgate.net For instance, the reaction with primary and secondary alcohols proceeds efficiently to give the corresponding α-phosphoranylidene esters. Similarly, primary and secondary amines yield the corresponding amides. This reactivity serves as a cornerstone for more complex transformations. youtube.com

Mechanism of Wittig Reaction with Ketene Ylides

The Wittig reaction mechanism has been the subject of extensive study. wikipedia.orgtotal-synthesis.com While some aspects are still debated, the generally accepted pathway involves several key intermediates. wikipedia.orgstackexchange.com

The classical mechanism of the Wittig reaction proposes the initial nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgnrochemistry.comadichemistry.comlibretexts.orglibretexts.org This attack forms a dipolar, zwitterionic intermediate known as a betaine (B1666868). nrochemistry.comjk-sci.comlibretexts.orgopenstax.org The formation of this intermediate is a crucial step that sets the stage for the subsequent cyclization. nrochemistry.com However, the existence of a discrete betaine intermediate is a topic of ongoing research, with some evidence suggesting that for certain ylides and reaction conditions, particularly in the absence of lithium salts, this intermediate may be bypassed. wikipedia.orgorganic-chemistry.org

Following its formation, the betaine intermediate is believed to undergo cyclization to form a four-membered ring containing both phosphorus and oxygen, called an oxaphosphetane. libretexts.orgtotal-synthesis.comlibretexts.orglibretexts.orgumass.eduyoutube.comberkeley.edu This intermediate is typically unstable and rapidly decomposes. libretexts.orgumass.eduyoutube.com An alternative mechanistic proposal suggests that the oxaphosphetane can be formed directly through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound, without the formation of a betaine intermediate. wikipedia.orgtotal-synthesis.comstackexchange.comorganic-chemistry.orgmasterorganicchemistry.com The decomposition of the oxaphosphetane occurs via a retro-[2+2] cycloaddition, yielding the final alkene product and triphenylphosphine (B44618) oxide. total-synthesis.comyoutube.com

Stereochemical Outcomes and Control

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The geometry of the resulting alkenes and the stereochemistry of newly formed chiral centers are influenced by several factors, including the nature of the reactants and the reaction conditions.

Formation of E-Geometry Alkenes

In Wittig-type reactions, this compound, being a stabilized ylide, predominantly yields alkenes with an E-geometry. organic-chemistry.orgadichemistry.com Stabilized ylides, which contain an electron-withdrawing group adjacent to the carbanion, are less reactive and their reactions are typically under thermodynamic control. organic-chemistry.orgadichemistry.com This allows for an equilibration to the more stable anti-oxaphosphetane intermediate, which subsequently decomposes to afford the E-alkene as the major product. adichemistry.com The driving force for this decomposition is the formation of the highly stable triphenylphosphine oxide. adichemistry.com

Computational studies using density functional theory (DFT) have provided further insight into the origin of this high E-selectivity. For stabilized ylides like this compound, the transition state leading to the oxaphosphetane is governed by a strong dipole-dipole interaction, which favors the geometry that ultimately leads to the E-alkene. acs.org

Influence of Ylide Stabilization

The stabilization of the ylide is a key determinant of the stereochemical outcome of the Wittig reaction. organic-chemistry.orgadichemistry.com this compound is classified as a stabilized ylide due to the presence of the carbonyl group, which can delocalize the negative charge of the carbanion. adichemistry.com This stabilization reduces the reactivity of the ylide, leading to slower, reversible formation of the initial betaine or oxaphosphetane intermediate. adichemistry.comacs.org This reversibility allows for the system to reach a thermodynamic equilibrium, favoring the more stable intermediate that leads to the E-alkene. adichemistry.com In contrast, non-stabilized ylides react rapidly and irreversibly, typically affording Z-alkenes as the major product. organic-chemistry.orgadichemistry.com

The enhanced stability of this compound also contributes to its increased solubility in organic solvents and its ability to be handled more readily compared to its non-stabilized counterparts. cymitquimica.com

Functional Group Tolerance

A significant advantage of using this compound in organic synthesis is its high functional group tolerance. cymitquimica.com This reagent can participate in reactions without affecting a wide range of other functional groups present in the reacting partners. For instance, the Wittig reaction using this ylide is compatible with epoxides. libretexts.org This tolerance allows for the synthesis of complex molecules with diverse functionalities without the need for extensive protecting group strategies. Lewis acid-promoted cycloadditions involving ketenes can sometimes have limited functional group tolerance due to the strength of the Lewis acids required. nih.gov

Cycloaddition Reactions

Beyond its role in olefination reactions, this compound is a valuable partner in cycloaddition reactions, providing access to a variety of cyclic structures. chemicalbook.comcymitquimica.com Its ketenic moiety readily participates in [2+2] cycloadditions, a powerful method for the synthesis of four-membered rings. libretexts.org

[2+2] Cycloaddition Reactions

This compound undergoes [2+2] cycloaddition reactions with various ketenophiles, such as other ketenes, to form cyclobutanone (B123998) derivatives. libretexts.orgmasterorganicchemistry.compku.edu.cn These reactions are thermally allowed and proceed through a concerted mechanism. nih.govchemtube3d.com The ketene acts as the electrophilic component in these cycloadditions. nih.gov

Formation of Ylide-Substituted 1,3-Cyclobutanediones

A notable application of the [2+2] cycloaddition reactivity of this compound is its reaction with other ketenes to produce ylide-substituted 1,3-cyclobutanediones. acs.org In these reactions, this compound can react with another molecule of a ketene, which can be generated in situ. acs.org The initial step is believed to be a Wittig-type reaction to form a methyleneketene, which then rapidly undergoes a [2+2] cycloaddition with another molecule of this compound to yield the final cyclobutanedione product. acs.org

This reaction provides a direct route to highly functionalized four-membered ring systems containing a phosphorus ylide moiety, which can be further elaborated into more complex structures.

Postulated Methyleneketene Intermediates

The reaction of this compound with aldehydes or active ketones can lead to the formation of stable, ylide-substituted 1,3-cyclobutanediones. researchgate.net The formation of these products is believed to proceed through the initial generation of highly reactive and unusual methyleneketene intermediates (RR'C=C=C=O). researchgate.netacs.org

The proposed mechanism involves an initial Wittig-type reaction between the this compound and the carbonyl compound. acs.org This first step is thought to produce the transient methyleneketene. These intermediates are highly electrophilic and rapidly undergo a subsequent [2+2] cycloaddition reaction with a second molecule of this compound. acs.org This second step yields the final, stable cyclobutanedione products. researchgate.netacs.org While the symmetrical dimer of this compound itself has not been isolated, evidence for these types of intermediates and their subsequent reactions provides insight into the versatile reactivity of this phosphorane. researchgate.net

[2+4] Cycloaddition Reactions

This compound is known to participate in [2+4] cycloaddition reactions, acting as a dienophile. orgsyn.org These reactions are a powerful tool in organic synthesis for the construction of six-membered ring systems. nih.govlibretexts.org For instance, it reacts with isocyanates and isothiocyanates to furnish six-membered heterocyclic compounds. acs.orgorgsyn.org The ability of ketenes and their derivatives to undergo thermal [2+2] cycloadditions is well-documented, but their participation in [2+4] cycloadditions highlights the diverse reactivity of the cumulated double bond system in this compound. libretexts.org

The reaction with phenyl isocyanate, for example, results in a stable 2:1 adduct, which possesses a six-membered ring structure. acs.org This type of reaction underscores the utility of this compound in building complex cyclic architectures from simple starting materials.

Reactions with Imino and Isocyanato Species

This compound reacts with various imino and isocyanato compounds, leading to the formation of heterocyclic structures. The reaction with phenyl isocyanates yields stable 2:1 adducts that feature six-membered rings. acs.org This transformation involves the incorporation of two molecules of the isocyanate for each molecule of the phosphoranylidene ketene. acs.org

Similarly, reactions with triphenylphosphoranylideneketenimines have been explored. While direct cycloaddition products can be complex, related adducts have been synthesized and characterized, providing a basis for understanding the reactivity between these two classes of compounds. acs.org The reaction with isocyanates, in particular, showcases a reliable pathway to pyrimidinetrione-like structures. orgsyn.org

Nucleophilic Addition Reactions

As a nucleophilic C2-building block, this compound readily reacts with a variety of electrophiles. orgsyn.org A significant class of its reactions involves the nucleophilic addition of heteroatom nucleophiles across the central carbon-carbon double bond. orgsyn.orgresearchgate.net

Addition of Alcohols and Amines

This compound reacts efficiently with alcohols and amines. researchgate.netresearchgate.net This addition occurs across the Cα=Cβ bond, adding the alcohol or amine moiety to the ketene carbonyl carbon. orgsyn.org The reaction with alcohols produces α-phosphoranylidene esters, while the reaction with amines yields α-phosphoranylidene amides. researchgate.netresearchgate.net These products are themselves stable Wittig reagents that can be isolated and used in subsequent transformations. researchgate.netresearchgate.net

This reactivity allows this compound to act as a "linchpin," coupling nucleophiles like alcohols or amines with carbonyl compounds in multicomponent reactions to generate α,β-unsaturated esters and amides. researchgate.net The reaction is generally high-yielding and tolerates a variety of functional groups on the alcohol or amine. researchgate.net

Table 1: Nucleophilic Addition of Alcohols and Amines

| Nucleophile | Reactant | Product Type | Reference |

| Alcohol (R-OH) | This compound | α-Phosphoranylidene ester | researchgate.net, researchgate.net |

| Amine (R-NH2) | This compound | α-Phosphoranylidene amide | researchgate.net, researchgate.net |

Reactions with Thiols and NH-Acidic Compounds

In a manner analogous to alcohols and amines, thiols and various NH-acidic compounds add across the cumulated double bond of this compound. orgsyn.orgresearchgate.net This reaction produces the corresponding Wittig-active acyl ylides. orgsyn.org For example, the addition of a thiol (R-SH) results in the formation of an α-phosphoranylidene thioester. researchgate.net

These resulting phosphoranes can then be reacted in situ with aldehydes to generate α,β-unsaturated thioesters and other corresponding carboxylic acid derivatives. researchgate.net This extends the utility of this compound for the synthesis of a broad range of unsaturated compounds.

Table 2: Nucleophilic Addition of Thiols and NH-Acidic Compounds

| Nucleophile | Reactant | Product Type | Reference |

| Thiol (R-SH) | This compound | α-Phosphoranylidene thioester | researchgate.net |

| NH-acidic compound | This compound | Wittig-active acyl ylide | orgsyn.org, researchgate.net |

Reaction with Carbon Nucleophiles (Grignard Reagents)

This compound also reacts with carbon-based nucleophiles, such as Grignard reagents (RMgX). orgsyn.org The Grignard reagent adds to the electrophilic ketene carbon. Following a hydrolytic work-up, this reaction yields acyl ylides of the structure Ph₃P=CHC(O)R. orgsyn.org This provides a direct method for the synthesis of acyl-substituted phosphorus ylides, which are valuable intermediates for the preparation of ketones and other carbonyl-containing molecules through subsequent Wittig olefination reactions. orgsyn.orglibretexts.org

Table 3: Reaction with Grignard Reagents

| Nucleophile | Reactant | Product after Hydrolysis | Reference |

| Grignard Reagent (RMgX) | This compound | Acyl ylide (Ph₃P=CHC(O)R) | orgsyn.org |

α-Alkylation and Related Transformations

A significant feature of the reactivity of this compound is the ability to perform α-alkylation on the intermediate phosphorus ylides generated from its initial reaction with nucleophiles. This pathway provides a powerful method for the synthesis of substituted α,β-unsaturated carbonyl compounds.

The process begins with the reaction of the Bestmann ylide with a nucleophile, such as an alcohol or an amine, to form an α-phosphoranylidene ester or amide, respectively. researchgate.net This newly formed ylide can then be trapped in situ with an alkylating agent, typically an alkyl halide. The alkylation occurs at the α-carbon, which is nucleophilic. Subsequent intramolecular Wittig reaction of the alkylated intermediate leads to the formation of trisubstituted α,β-unsaturated carbonyl compounds. researchgate.net

This strategy has been effectively employed in the synthesis of complex molecules. For example, Boeckman and co-workers utilized this approach in the total synthesis of the natural product rasfonin. researchgate.net They first reacted the Bestmann ylide with a camphor-derived lactam to form an imide. The intermediate phosphorus ylide was then α-alkylated with various alkyl halides, ultimately leading to trisubstituted α,β-unsaturated carbonyls. researchgate.net

The table below illustrates the α-alkylation of intermediates derived from this compound.

| Nucleophile | Alkylating Agent | Resulting Product Class | Application | Reference |

| Camphor-derived lactam | Alkyl Halides | Trisubstituted α,β-unsaturated carbonyls | Total synthesis of rasfonin | researchgate.net |

| Alcohols | Alkyl Halides | Trisubstituted α,β-unsaturated esters | General synthetic methodology | researchgate.net |

| Amines | Alkyl Halides | Trisubstituted α,β-unsaturated amides | General synthetic methodology | researchgate.net |

This two-step sequence, involving the initial acylation by the Bestmann ylide followed by α-alkylation, highlights the versatility of this reagent in constructing highly functionalized and sterically hindered olefinic systems.

Applications in Complex Molecule Synthesis

Linchpin Strategies in Organic Synthesis

The Bestmann ylide functions as an effective chemical linchpin, a component that links two or more molecular fragments through sequential reactions. researchgate.netnih.gov This strategy typically involves the initial reaction of the ylide with a nucleophile, such as an alcohol or amine, followed by a Wittig reaction with a carbonyl compound. nih.gov This three-component coupling efficiently generates complex structures from simpler precursors.

Total Synthesis of Natural Products and Analogues

The unique reactivity of (Triphenylphosphoranylidene)ketene has been leveraged in the total synthesis of several bioactive natural products and their analogues.

Rhodexin A and Butenolide RingsThe Bestmann ylide has been instrumental in the formation of butenolide rings, a common structural motif in natural products. In the total synthesis of Rhodexin A, researchers Jung and Yoo employed the ylide to construct the characteristic butenolide ring.researchgate.netThe key step involved the addition of a primary alcohol from the substrate to the electrophilic ketene (B1206846) carbon of the ylide. This was followed by an intramolecular Wittig reaction, which selectively formed the butenolide ring, even in the presence of a tertiary alcohol.researchgate.netThis strategy has proven applicable to the synthesis of numerous other butenolide-containing natural products.researchgate.net

Summary of Synthetic Applications

| Target Molecule/Motif | Key Strategy | Reference |

| Rasfonin | Linchpin strategy, Wittig olefination | researchgate.net |

| Rhodexin A | Intramolecular Wittig reaction for butenolide ring formation | researchgate.net |

| Tetramic Acid Derivatives | Intramolecular Wittig reaction with an amino ester | researchgate.net |

| Unsaturated Polyketides | Three-component coupling of ylide, alcohol, and unsaturated aldehyde | researchgate.netnih.gov |

Tetronic Acid Derivatives

This compound serves as a key reagent in the synthesis of tetronic acids, which are 4-hydroxy-2(5H)-furanones. These structures are present in a variety of natural products. researchgate.netnih.gov A notable method involves a domino reaction where the ylide reacts with α-hydroxy esters to yield tetronates. researchgate.net This approach has been extended to domino Wittig-Claisen cascades with allyl α-hydroxy esters, producing 3-allyltetronic acids. researchgate.net

Furthermore, tetronic acids can be acylated at the C3 position using this compound to form acyl ylides. researchgate.net Saponification of these intermediates leads to 3-acetyl compounds. researchgate.net The reaction of α-hydroxy acids with the ylide furnishes 3-phosphoranylidenefuran-2,4-diones. researchgate.net A significant application of this chemistry is a two-step synthesis of functionalized tetronic acids developed by Schobert and coworkers, which utilizes a domino process involving the reaction of α-hydroxy acid esters with the ketene ylide. nih.gov

Ravenic Acid

The synthesis of ravenic acid, a metabolite produced by Penicillium species, has been accomplished using this compound. nih.gov A two-step, high-yielding process has been developed for the preparation of 3-acyltetramic acids, including complex derivatives like ravenic acid. nih.gov This method involves the reaction of tetramic acids with the ylide to selectively form 3-acylylidenetetramic acids. nih.gov These intermediates can then undergo Wittig olefination reactions with a variety of aldehydes after deprotonation. nih.gov This selective acylation method is also applicable to the synthesis of 3-acyltetronic acids. nih.gov

Zampanolide (B1247547) and Dactylolide

The total syntheses of the potent cytotoxic macrolides, (+)-zampanolide and (+)-dactylolide, have been a significant area of research. researchgate.netnih.govnih.gov this compound, or Bestmann ylide, has been employed as a "chemical linchpin" in strategies for their synthesis. researchgate.net It facilitates the coupling of nucleophiles, such as alcohols, with carbonyl compounds to generate α,β,γ,δ-unsaturated esters (dienoates), which are key structural motifs in these natural products. researchgate.netresearchgate.net This approach offers a highly convergent route to the macrocyclic core of zampanolide and dactylolide. researchgate.net The synthesis of zampanolide typically involves the late-stage attachment of the N-acyl hemiaminal side chain to the dactylolide core. researchgate.net

Queen's Substance and Pheromones

Queen substance, identified as 9-oxodec-trans-2-enoic acid, is a critical honeybee pheromone produced in the queen's mandibular glands. rothamsted.ac.uknih.gov It plays a central role in regulating the social structure of the colony. nih.govbeeculture.com While direct synthesis of queen substance using this compound is not prominently documented in the provided results, the ylide's general utility in constructing unsaturated carbonyl compounds suggests its potential applicability. A synthesis of a tritium-labeled version of the queen bee pheromone has been reported for biochemical studies, highlighting the ongoing interest in this molecule. nih.gov

Synthesis of Heterocyclic Compounds

This compound is a versatile tool for the synthesis of various heterocyclic compounds through cycloaddition and multicomponent reactions. sigmaaldrich.com

Five- and Six-Membered Heterocycles

The reactivity of this compound allows for its participation in various cycloaddition reactions to form cyclic structures. acs.org It can undergo [2+2] cycloadditions, for instance. libretexts.orglibretexts.orgstackexchange.com The synthesis of five- and six-membered heterocycles is a broad and important field in medicinal chemistry, with many antibacterial drugs containing these core structures. nih.govnih.gov While specific examples directly employing this compound for a wide range of these heterocycles were not detailed in the provided search results, its established reactivity patterns make it a valuable reagent for such transformations. For instance, the synthesis of substituted dihydrofurans, dihydropyrroles, and dihydro-2H-pyrans has been achieved through electrophile-triggered cyclizations of appropriate starting materials. nih.gov The synthesis of various five-membered heterocycles with two heteroatoms, such as oxazoles and thiazoles, often proceeds through condensation reactions. youtube.com

Macrocyclic Lactones

The synthesis of macrocyclic lactones is of significant interest due to their presence in numerous bioactive natural products and their use in the fragrance industry. nih.govnih.gov this compound has been utilized in domino addition-intra-Wittig alkenation sequences for the construction of heterocyclic systems, which can be precursors to macrocyclic structures. researchgate.net For example, the reaction of the ylide with α-amino or α-hydroxy esters can lead to tetramates or tetronates, respectively, which can be further elaborated. researchgate.net

Development of Novel Materials

This compound, also known as the Bestmann ylide, is a significant reagent in the field of materials science. Its utility is particularly noted in the synthesis of polymers with enhanced characteristics, such as improved thermal stability and mechanical strength chemimpex.com. The unique reactivity of this compound allows for its incorporation into polymer backbones, imparting desirable properties to the resulting materials.

Furthermore, research suggests that this compound may possess interesting optical properties, making it a candidate for the development of advanced materials chemimpex.com. It is also employed in photochemical reactions, which opens avenues for its use in light-induced processes, potentially leading to innovations in areas like solar energy conversion chemimpex.com. Its role as a versatile building block facilitates the creation of complex molecular architectures necessary for novel materials chemimpex.com.

Medicinal Chemistry and Drug Discovery Intermediates

The Bestmann ylide is a cornerstone in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of complex, biologically active molecules and pharmaceuticals chemimpex.comsigmaaldrich.com. Its primary application lies in its ability to act as a chemical linchpin, connecting different molecular fragments to construct intricate structures researchgate.netresearchgate.net.

A significant application of this compound is in the synthesis of tetramic and tetronic acids. These five-membered heterocyclic motifs are present in a wide array of natural products exhibiting potent biological activities researchgate.net. Through domino addition and intramolecular Wittig alkenation sequences, this ylide facilitates the construction of these important scaffolds from α-amino or α-hydroxy esters researchgate.net. This methodology has been successfully applied to the synthesis of:

Antibiotics : such as reutericyclin (B1139114) and tenuazonic acid researchgate.net.

Cytotoxic agents : like melophlin B researchgate.net.

Enzyme inhibitors : for instance, RK-682 researchgate.net.

The ylide has proven instrumental in the total synthesis of several complex natural products. For example, it was a key reagent in the total synthesis of the bioactive natural product rasfonin, where it was used to assemble a highly functionalized α,β-unsaturated carbonyl motif researchgate.net. It was also employed to form the butenolide ring in the total synthesis of rhodexin A and was crucial for the total synthesis of ravenic acid and yomogin (B1684278) researchgate.net. In a "linchpin approach," it has been used to link fragments in the synthesis of major components of zampanolide and dactylolide researchgate.net. The solid-phase synthesis of 3-acyltetramic acids of the tenuazonic and melophlin families has also been achieved using an immobilized form of the ylide researchgate.net.

Catalysis

This compound and its derivatives are utilized in various catalytic processes, contributing to enhanced reaction efficiency and selectivity chemimpex.com. While the ylide itself is typically a stoichiometric reagent, its derivatives and the intermediates it forms can participate in catalytic cycles.

For instance, the synthesis of bicyclic tetramic acids can be achieved through an intramolecular Wittig reaction that is catalyzed by the corresponding phosphonium (B103445) salt, which is generated from the ylide itself researchgate.net. In some reactions, external catalysts are used in conjunction with the Bestmann ylide. For example, the preparation of tetramic acid derivatives using this ylide can be catalyzed by trifluoroacetic acid (TFA) researchgate.net.

The versatility of phosphine-catalyzed reactions has been expanded through the use of reagents derived from or related to phosphoranes. These reactions include phosphine-catalyzed annulations for the synthesis of functionalized cyclohexenes and dihydropyrans researchgate.net.

Advanced Mechanistic and Theoretical Investigations

Kinetic Studies of Reactions Involving (Triphenylphosphoranylidene)ketene

While detailed quantitative kinetic data such as reaction rate constants for reactions involving this compound are not extensively documented in readily available literature, qualitative studies have provided valuable insights into the factors influencing reaction speeds. The solubility of the ylide is a critical factor. For instance, in a three-component reaction between Bestmann's ylide, an alcohol, and an α,β-unsaturated aldehyde, the reaction was observed to be ineffective in toluene (B28343) at room temperature, as the ylide remained insoluble. nih.gov The reaction only proceeded upon heating to reflux (110 °C). nih.gov In contrast, using a solvent like tetrahydrofuran (B95107) (THF), in which the ylide readily dissolves at room temperature, led to better conversion rates. nih.gov

The progress of its reactions can be monitored using spectroscopic methods. For example, the disappearance of the starting ylide's characteristic IR absorption band at 1616 cm⁻¹ and the appearance of a strong product band at 2090 cm⁻¹ can signal the completion of a reaction. orgsyn.org Kinetic analysis has also been applied to the broader class of Wittig reactions, tracking the formation and disappearance of colored ylide intermediates via spectroscopic measurements to understand reaction progression. wpmucdn.com These studies, while not always providing absolute rate constants, are crucial for optimizing reaction conditions and understanding the underlying mechanistic steps.

Detailed Spectroscopic Analysis of Intermediates

The elucidation of reaction mechanisms for this compound relies heavily on the characterization of transient intermediates. Various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have been instrumental in this regard.

When Bestmann's ylide reacts with nucleophiles like alcohols or amines, it forms isolable α-phosphoranylidene esters or amides, which are themselves stable Wittig reagents that can be fully characterized. researchgate.netnih.gov In reactions with imines, this compound can undergo a [2+2] cycloaddition to form β-lactams that still possess the exocyclic phosphonium (B103445) ylide functionality. tdl.org In other cases, the reaction with N-tosyl imines leads to isolable triphenylphosphonium zwitterions after a ring-opening step. tdl.org

In its reaction with strong Lewis acids like trimethylaluminum, phosphonium enolates have been identified as key intermediates. rsc.org These were characterized using multi-nuclear NMR spectroscopy and X-ray analysis, revealing C=C double bond character (e.g., C1-C2 distances of 1.375(4) Å and 1.361(2) Å). rsc.org The initial Lewis acid-base adducts were also observed through ³¹P NMR spectroscopy. rsc.org

The spectroscopic signature of this compound itself is well-defined, providing a baseline for observing its transformation.

| Technique | Key Observations | Reference |

|---|---|---|

| IR (KBr) | 2090 cm⁻¹ (strong, C=C=O stretch) | orgsyn.org |

| ¹H NMR (CDCl₃) | δ 7.77-7.44 (m, 15H, P(C₆H₅)₃) | orgsyn.org |

| ¹³C NMR (CDCl₃) | δ 145.6 (d, ²JPC=43.0 Hz, Cβ), -10.5 (d, ¹JPC=185.4 Hz, Cα) | orgsyn.org |

| ³¹P NMR (CDCl₃) | δ 6.0 | orgsyn.org |

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the intricate mechanisms of reactions involving this compound.

DFT calculations have provided strong support for the mechanisms of various reactions. For the classic Wittig reaction, studies on related ylides confirm a concerted [2+2] cycloaddition pathway to directly form an oxaphosphetane intermediate under lithium-free conditions. nih.govwikipedia.org This computational work has helped to settle long-standing questions about the intervention of betaine (B1666868) intermediates. wikipedia.org

In cycloaddition reactions, computational studies have been equally revealing. DFT has been used to investigate the [3+2] cycloaddition reactions of Bestmann's ylide with nitrones and the [8+2] cycloadditions of related systems, mapping out the energy profiles of different pathways (e.g., concerted vs. stepwise). tdl.orgpku.edu.cn These calculations can determine activation free energies and predict whether a reaction will proceed through, for example, a zwitterionic or diradical intermediate, thus explaining the observed product distribution. pku.edu.cn

Computational models are highly effective at predicting the reactivity and selectivity of Wittig-type reactions. For stabilized ylides, DFT calculations show that the high E-selectivity observed in alkene formation is due to a strong dipole-dipole interaction in the transition state of the addition step. nih.gov For non- and semi-stabilized ylides, the selectivity is governed by a more complex interplay of steric interactions. nih.gov

These theoretical models can also explain the influence of substituents on the phosphorus atom, providing a sound basis for designing new ylides with desired selectivity. nih.gov Furthermore, computational approaches have explored the Lewis basicity of Bestmann's ylide, suggesting it can act as an ambidentate base, donating electron density from either the ylidic carbon or the carbonyl oxygen depending on the Lewis acid. rsc.org

| Reaction Type | Computational Method | Key Insight | Reference |

|---|---|---|---|

| Wittig Reaction | DFT | Supports concerted [2+2] cycloaddition to form oxaphosphetane; explains E/Z selectivity based on ylide stabilization and transition state interactions. | nih.govresearchgate.net |

| Cycloadditions | DFT | Elucidates stepwise vs. concerted pathways; calculates activation energies to predict feasibility and regiochemistry. | pku.edu.cnmdpi.comrsc.org |

| Lewis Acid-Base Adducts | DFT | Describes bonding as donor-acceptor interactions and predicts ambidentate Lewis basicity. | rsc.org |

Role as a Model Compound for Reaction Mechanism Studies

This compound serves as an important model compound for studying various fundamental reaction mechanisms. Its participation in the Wittig reaction places it at the center of mechanistic inquiries into one of organic chemistry's most important C=C bond-forming reactions. wikipedia.orgberkeley.edumasterorganicchemistry.com The extensive computational studies on stabilized ylides often use it or its close analogues as the reference system to understand stereoselectivity. nih.govresearchgate.net

Furthermore, its ability to undergo various cycloadditions ([2+2], [2+3], [2+4]) makes it a versatile platform for investigating the principles of pericyclic reactions. researchgate.nettdl.orgtdl.org Researchers use it to test theories of reactivity and selectivity in these complex transformations. tdl.orgtdl.org The study of its reactions with different substrates, from simple aldehydes to complex imines and dienes, continues to provide fundamental insights into the behavior of cumulated ylides and contributes to the broader understanding of organic reaction mechanisms. researchgate.nettdl.org

Future Directions and Emerging Research Areas

Exploration of New Reaction Classes

The dual reactivity of (triphenylphosphoranylidene)ketene as both a nucleophilic ylide and an electrophilic ketene (B1206846) continues to inspire the exploration of new reaction classes. acs.orgcymitquimica.com Future research is geared towards expanding its reaction portfolio beyond conventional applications.

Cycloaddition Reactions: While [2+2] cycloadditions of ketenes are fundamental, researchers are investigating more complex cycloaddition pathways involving the Bestmann ylide. acs.orglibretexts.org This includes exploring its participation in higher-order cycloadditions and reactions with novel dipolarophiles and dienophiles to construct intricate polycyclic systems. The reaction of the ylide with aldehydes or active ketones can lead to ylide-substituted 1,3-cyclobutanediones, indicating the potential for forming four-membered rings through unconventional routes. researchgate.netacs.org Theoretical studies on the cycloaddition of ketenes with various partners, such as N-silylimines, are helping to predict and understand the mechanisms and regioselectivity of these complex reactions, paving the way for new synthetic designs. pku.edu.cnnih.gov

Tandem and Domino Reactions: There is a growing interest in designing sophisticated tandem or domino reaction sequences initiated by the Bestmann ylide. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. An example is the domino Wittig-Claisen cascade, which has been used to synthesize 3-allyltetronic acids from allyl α-hydroxy esters. researchgate.net Another emerging area is the development of multi-component annulations, where the ylide acts as a linchpin, connecting multiple fragments in a programmed sequence. researchgate.net For instance, the acylation of a γ-hydroxy-α,β-unsaturated ketone with the ylide can trigger an intramolecular Michael addition, followed by a Wittig reaction with an external aldehyde to rapidly build molecular complexity. researchgate.net Future work will likely focus on discovering new cascade partners and sequences to access novel molecular architectures.

Enantioselective and Diastereoselective Applications

A major frontier in the application of this compound is the development of stereoselective transformations. The ability to control the three-dimensional arrangement of atoms is crucial for the synthesis of chiral drugs and biologically active molecules.

Use of Chiral Auxiliaries: A promising strategy involves the reaction of the Bestmann ylide with chiral auxiliaries, such as camphor-derived lactams, to generate chiral stabilized ylides. acs.orgnih.gov These non-racemic ylides can then participate in Wittig reactions to produce enantiomerically enriched or pure products. acs.orgnih.govresearchgate.net The auxiliary guides the approach of the electrophile, dictating the stereochemistry of the newly formed double bond or stereocenter. After the reaction, the chiral auxiliary can be cleaved and potentially recycled. wikipedia.org Research in this area is focused on designing new and more efficient chiral auxiliaries that offer higher levels of stereocontrol.

Chiral Catalysis: The development of catalytic enantioselective reactions represents a more elegant and atom-economical approach. An example is the enantioselective hydroformylation-macrocyclization cascade, where a rhodium(I) catalyst complexed with a chiral bis(diazaphospholane) ligand was used in conjunction with the Bestmann ylide to achieve high enantioselectivity. researchgate.net Another avenue is the use of chiral phosphoric acids or other organocatalysts to control the stereochemical outcome of reactions, as demonstrated in the asymmetric total synthesis of complex molecules where the Bestmann's ylide was a key reagent. researchgate.net The future will likely see the emergence of new chiral catalysts specifically designed to harness the reactivity of this ylide for a broader range of asymmetric transformations, including conjugate additions and cycloadditions. nih.govnih.gov

Development of Catalytic Protocols

Traditionally, reactions involving phosphorus ylides, including the Bestmann ylide, are stoichiometric, generating triphenylphosphine (B44618) oxide as a byproduct in equimolar amounts. berkeley.edu This leads to significant waste and complicates product purification. A major future direction is the development of catalytic protocols.

Catalytic Wittig Reaction: The concept of a catalytic Wittig reaction, where the phosphine (B1218219) oxide byproduct is reduced back to the phosphine in situ, is a "holy grail" in this field. organic-chemistry.org While a general, highly efficient catalytic Wittig reaction remains a challenge, progress is being made using precatalysts like 3-methyl-1-phenylphospholane-1-oxide and organosilane reducing agents. organic-chemistry.org Applying this concept to reactions involving this compound would represent a significant breakthrough in sustainability.

Organo- and Acid Catalysis: Beyond the phosphine cycle, researchers are exploring the use of other types of catalysts to promote reactions of the Bestmann ylide. For example, the addition of catalytic amounts of trifluoroacetic acid (TFA) has been shown to facilitate the synthesis of tetramic acid derivatives. researchgate.net Furthermore, intramolecular Wittig reactions have been developed that are catalyzed by the corresponding phosphonium (B103445) salt. researchgate.net The exploration of palladium-catalyzed tandem processes also opens new possibilities for catalytic reactions involving this ylide. mdpi.comresearchgate.net Future efforts will concentrate on identifying new, mild, and efficient catalysts that can expand the scope of reactions and operate at low loadings.

Applications in Polymer Chemistry and Material Science

The unique reactivity of this compound makes it an attractive tool for the synthesis of advanced polymers and functional materials. cymitquimica.com This is an emerging area with significant potential for innovation.

Functional Polymer Synthesis: The ylide can be used to introduce specific functional groups into polymer chains. Its reaction with molecules containing hydroxyl or amino groups allows for the post-polymerization modification of polymers, enabling the creation of materials with tailored properties. Ketenes have been utilized in polymer-assisted synthesis for the preparation of diverse heterocyclic compounds, showcasing the potential for creating libraries of functional small molecules on a solid support. researchgate.net

Development of Novel Polymer Architectures: The ability of the Bestmann ylide to participate in cycloaddition and tandem reactions can be harnessed to create novel polymer architectures, such as block copolymers, star polymers, or cross-linked networks. escholarship.org For instance, its role as a linchpin in multi-component reactions could be adapted to polymer chemistry to "click" different polymer chains together. researchgate.net The development of polymers with enhanced thermal stability or specific optical properties is another area of interest. acs.orgcymitquimica.com

Green Chemistry Approaches to Synthesis and Applications

Aligning the synthesis and use of this compound with the principles of green chemistry is a critical future direction. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. scienceopen.com

Greener Synthetic Routes: The standard preparation of the Bestmann ylide involves the use of strong bases and solvents like toluene (B28343) or benzene (B151609) under strictly anhydrous conditions. orgsyn.org Future research will focus on developing more environmentally benign synthetic methods. This could include the use of greener, bio-based solvents, reducing the number of synthetic steps, or developing solvent-free reaction conditions. scienceopen.comnih.gov The high stability of the ylide is an advantage, but its sensitivity to moisture in hot solutions presents a challenge that needs to be addressed in developing greener protocols. orgsyn.org

Atom Economy and Waste Reduction: A key focus is on improving the atom economy of reactions. The development of catalytic protocols, as discussed earlier, is central to this goal, as it minimizes the stoichiometric phosphine oxide waste. organic-chemistry.org Furthermore, designing tandem reactions where most or all atoms of the reactants are incorporated into the final product is another important strategy. mdpi.com Exploring alternative energy sources, such as microwave irradiation or mechanochemistry, could also lead to more sustainable processes by reducing reaction times and energy consumption. scienceopen.com

Q & A

Q. How is (triphenylphosphoranylidene)ketene utilized as a linchpin in multicomponent reactions for synthesizing conjugated dienoates?

this compound (Bestmann ylide) acts as a versatile reagent in three-component reactions involving alcohols and α,β-unsaturated aldehydes to form α,β,γ,δ-unsaturated esters. The methodology involves:

Nucleophilic attack : The alcohol reacts with the ylide to form an α-phosphoranylidene ester intermediate.

In situ Wittig reaction : The intermediate reacts with the aldehyde’s carbonyl group, generating the conjugated dienoate with E-geometry.

This approach efficiently connects fragments (e.g., C3–C8 and C16–C20 in zampanolide synthesis) in a single step, bypassing multi-step sequences .

Q. What spectroscopic and crystallographic methods confirm the structural integrity of this compound-derived products?

Key techniques include:

- NMR spectroscopy : P NMR identifies phosphorus-containing intermediates (e.g., a singlet at 19 ppm in TEMPO-H adducts) .

- IR spectroscopy : A strong C=O stretch (~1644 cm) confirms ketene-derived moieties .

- X-ray crystallography : Resolves bond angles (e.g., 145.5° C=C=P angle) and stereochemistry in products like PhPC(H)C(=O)O-TEMPO .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicological data are limited, standard precautions include:

- Personal protective equipment (PPE) : Chemical-resistant gloves, lab coats, and P95 respirators for aerosol control.

- Ventilation : Use fume hoods to avoid inhalation.

- Waste disposal : Prevent environmental release via drainage systems .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in this compound-mediated macrocyclization reactions?

Stereoselectivity depends on:

- Substrate preorganization : Allylic alcohols or rigid aldehydes favor E-alkene formation .

- Solvent polarity : Nonpolar solvents (e.g., CHCl) minimize side reactions and enhance yield .

- Temperature : Lower temperatures (−20°C to 0°C) reduce competing pathways in sensitive systems .

Q. What strategies resolve contradictions in reactivity when this compound interacts with low-valent carbon centers?

Contradictions arise from competing hydrogen bonding vs. radical pathways. For example:

- TEMPO-H reactions : The ylide forms a 1:1 adduct via hydrogen bonding, confirmed by H NMR and X-ray data, rather than radical transfer .

- NHC interactions : Steric bulk in N-heterocyclic carbenes (NHCs) can redirect reactivity toward stable adducts instead of decomposition .

Q. How does this compound compare to traditional Wittig reagents in polyketide synthesis?

Advantages include:

- Step economy : Combines esterification and Wittig steps in one pot .

- Functional group tolerance : Compatible with allylic alcohols and amines for diverse substrates .

- Macrocycle synthesis : Enables direct lactonization without intermediate isolation (e.g., zampanolide precursors) .

Methodological Challenges

Q. How are competing side reactions minimized during this compound-mediated couplings?

Q. What analytical workflows validate the purity of this compound batches for reproducible research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。